Chlorhydrate de phénoxybenzamine

Vue d'ensemble

Description

Synthesis Analysis

The enantioselective synthesis of enantiomerically pure (R)-phenoxybenzamine hydrochloride has been achieved using Jacobsen's hydrolytic kinetic resolution of a terminal epoxide as a key step, marking a practical and highly efficient method for its production (Nikalje, Sasikumar, & Muthukrishnan, 2010). Another synthesis approach involves the controlled reductive ring opening of chiral aziridine, showcasing a straightforward route to crafting chiral drugs like (R)-phenoxybenzamine hydrochloride (Viswanadh, Velayudham, Jambu, Sasikumar, & Muthukrishnan, 2015).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of phenoxybenzamine hydrochloride compounds can be complex. Research on related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has shown that crystal packing and dimerization can significantly influence molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings. These studies highlight the importance of considering intermolecular forces when analyzing the molecular structure of phenoxybenzamine hydrochloride (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Phenoxybenzamine hydrochloride can form covalent adducts with proteins such as calmodulin in the presence of calcium, demonstrating its ability to engage in complex biochemical interactions (Lukas, Marshak, Marshak, & Watterson, 1985). Additionally, the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue mimicking isoniazid-NAD adducts, suggests phenoxybenzamine's potential for inhibiting enzymes like Mycobacterium tuberculosis NAD-dependent enoyl-ACP reductase, indicating its versatility in chemical reactions and as a structural analog for biological studies (Bonnac, Gao, Chen, Felczak, Bennett, Xu, Kim, Liu, Oh, Tonge, & Pankiewicz, 2007).

Physical Properties Analysis

The stability of phenoxybenzamine hydrochloride in various vehicles has been thoroughly investigated, revealing that it maintains stability over extended periods when stored under specific conditions, such as in 1% propylene glycol and 0.15% citric acid in distilled water. This stability is crucial for its handling and formulation in pharmaceutical preparations (Lim, Tan, Chan, Yow, Chan, & Ho, 1997).

Chemical Properties Analysis

The reaction of phenoxybenzamine hydrochloride with bromine and chlorine has been studied to understand its reactivity with halogens, a critical aspect of its chemical properties. Such reactions are significant for analyzing the disinfection by-product formation during oxidative water treatment, showcasing phenoxybenzamine's chemical reactivity and its implications in environmental chemistry (Criquet, Rodríguez, Allard, Wellauer, Salhi, Joll, & von Gunten, 2015).

Applications De Recherche Scientifique

Activité antitumorale

Le chlorhydrate de phénoxybenzamine (PHEN) a été étudié pour son activité antitumorale, en particulier dans le contexte des cellules gliomateuses . Le PHEN est un antagoniste sélectif à la fois des α-adrénocepteurs et de la calmoduline qui présente des propriétés anticancéreuses . Il a été constaté qu'il supprimait la prolifération, la migration, l'invasion et la tumorigenèse des cellules gliomateuses . Il induit également l'expression de LINGO-1 et inhibe la voie TrkB-Akt, ce qui pourrait être les mécanismes sous-jacents à l'effet antitumoral du PHEN sur les cellules gliomateuses .

Études de bioéquivalence

Le PHEN a été utilisé dans des études de bioéquivalence . Ces études sont conçues pour évaluer la bioéquivalence des gélules de this compound 10 mg fabriquées par différentes sociétés pharmaceutiques . L'étude compare les profils de dissolution, la biodisponibilité relative, la pharmacocinétique, la sécurité et la tolérabilité des gélules de this compound .

Étalon de référence pharmaceutique

Le this compound peut être utilisé comme étalon de référence pharmaceutique dans la détermination de l'analyte dans les formulations pharmaceutiques par des techniques chromatographiques et de chimiluminescence .

Recherche sur les médicaments

Le this compound est utilisé dans la recherche sur les médicaments . Il fournit des informations et accélère la recherche sur les médicaments

Mécanisme D'action

Target of Action

Phenoxybenzamine hydrochloride primarily targets alpha receptors in the body . These receptors are present in the muscle that lines the walls of blood vessels .

Mode of Action

Phenoxybenzamine hydrochloride works by blocking alpha receptors , leading to muscle relaxation and a widening of the blood vessels . This blocking is achieved through a permanent covalent bond with adrenergic receptors .

Biochemical Pathways

The blocking of alpha receptors leads to a series of downstream effects. It results in vasodilation in blood vessels due to its antagonistic effect at the alpha-1 adrenoceptor found in the walls of blood vessels . This causes a drop in blood pressure . As a non-selective alpha receptor antagonist, it will also affect both the postsynaptic alpha-1 and presynaptic alpha-2 receptors in the nervous system, and so reduce sympathetic activity .

Pharmacokinetics

Phenoxybenzamine hydrochloride is variably absorbed from the gastrointestinal tract, with an onset of action within 2 hours and a peak effect within 4 to 6 hours . It has a long duration of action, with an elimination half-life of 24 hours . It is primarily excreted in urine and bile .

Result of Action

The result of Phenoxybenzamine hydrochloride’s action is a lowering of blood pressure . This is due to the widening of the blood vessels, which increases blood flow to the skin, mucosa, and abdominal viscera . It is indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma .

Action Environment

The action of Phenoxybenzamine hydrochloride can be influenced by various environmental factors. It’s important to note that the drug’s efficacy in reducing the vasoconstriction caused by epinephrine (adrenaline) and norepinephrine is well-documented .

Safety and Hazards

Phenoxybenzamine hydrochloride is considered hazardous. It is toxic and contains a pharmaceutically active ingredient . It is also a moderate to severe irritant to the skin and eyes . It is advised that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name |

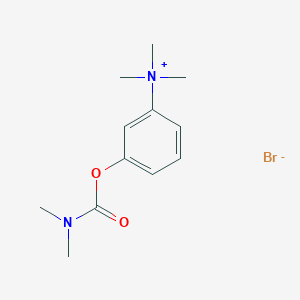

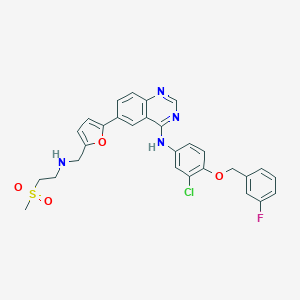

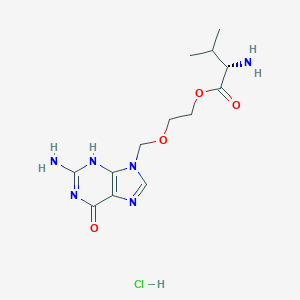

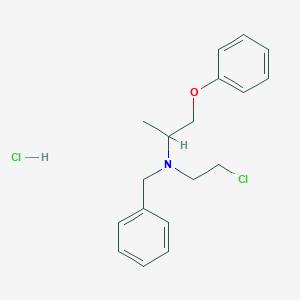

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO.ClH, C18H23Cl2NO | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021127 | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

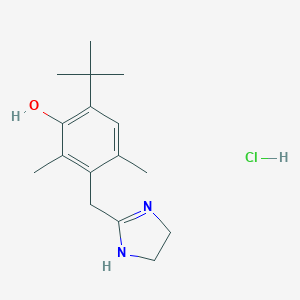

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | SID855636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

63-92-3 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1IEG24OHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

280 to 284 °F (NTP, 1992) | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

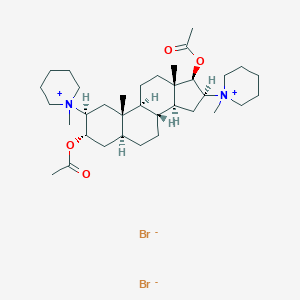

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.